Potassium 5-methyl-2-thiophenetrifluoroborate
Overview
Description
Potassium 5-methyl-2-thiophenetrifluoroborate is an organoboron compound with the molecular formula CH3C4H2SBF3K and a molecular weight of 204.06 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-2-thiophenetrifluoroborate can be synthesized through the reaction of 5-methyl-2-thiopheneboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under mild conditions . The general reaction scheme is as follows:
CH3C4H2SB(OH)2+KHF2→CH3C4H2SBF3K+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-methyl-2-thiophenetrifluoroborate is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . This compound can undergo various types of reactions, including:
Substitution Reactions: Reacts with halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: Can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Commonly used bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are frequently used.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium 5-methyl-2-thiophenetrifluoroborate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of potassium 5-methyl-2-thiophenetrifluoroborate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium cyclopropyltrifluoroborate
- Potassium furan-3-trifluoroborate
Uniqueness
Potassium 5-methyl-2-thiophenetrifluoroborate is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other trifluoroborate salts. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and materials with specific electronic characteristics .
Properties
IUPAC Name |
potassium;trifluoro-(5-methylthiophen-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHDDEQSKNIZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(S1)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635590 | |
Record name | Potassium trifluoro(5-methylthiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-40-2, 78447-71-9 | |
Record name | Potassium trifluoro(5-methylthiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 5-methyl-2-thiophenetrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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